5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide
Description
5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a propyl group and a pyridinyl carboxamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Properties
IUPAC Name |
5-propyl-N-pyridin-4-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-12-8-10(9-17-12)13(16)15-11-4-6-14-7-5-11/h4-9H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFXMIKKHHJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound . Another approach involves direct lithiation reactions and bromination of thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the carboxamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like 3-chloroperoxybenzoic acid (mCPBA) are used for oxidation.
Reduction: Sodium and ammonium chloride in ethanol are common reducing agents.
Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced forms of the carboxamide group.
Scientific Research Applications
5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, while the pyridinyl carboxamide moiety can modulate enzyme activity and signal transduction pathways . Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-hexylthiophene: Another thiophene derivative with similar structural features.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains a pyridine and carboxamide moiety.
Thiophene-based drugs: Such as suprofen and articaine, which have therapeutic applications.
Uniqueness
5-propyl-N-(pyridin-4-yl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
